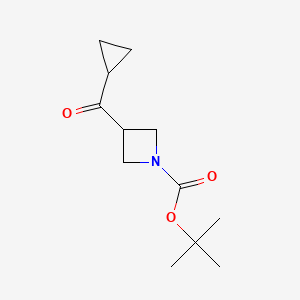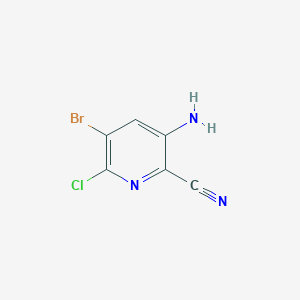
3-Amino-5-bromo-6-chloropicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H3BrClN3 It is a derivative of picolinonitrile, featuring amino, bromo, and chloro substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-chloropicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of picolinonitrile derivatives, followed by amination. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-5-bromo-6-chloropicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Amino-5-bromo-6-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-5-bromo-6-chloropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or experimental outcomes.
相似化合物的比较
Similar Compounds
- 3-Amino-5-bromopicolinonitrile
- 5-Bromo-3-chloropicolinonitrile
- 5-Bromo-2-cyanonicotinic acid
Uniqueness
3-Amino-5-bromo-6-chloropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required.
属性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC 名称 |
3-amino-5-bromo-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4(10)5(2-9)11-6(3)8/h1H,10H2 |
InChI 键 |
MQWYLIHSSRKQHU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Br)Cl)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)
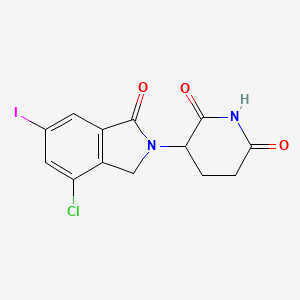
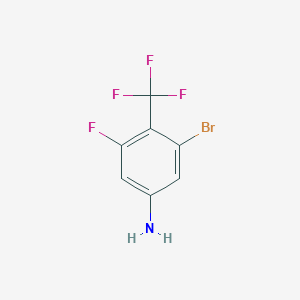
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
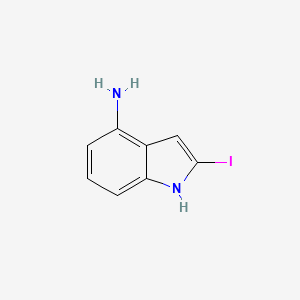
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)


![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)
